molecular formula C26H21NO6 B11140876 Methyl 4-[2-(furan-2-ylmethyl)-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[2-(furan-2-ylmethyl)-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B11140876
M. Wt: 443.4 g/mol
InChI Key: AQLJFNOGTOMJGL-UHFFFAOYSA-N
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Description

Methyl 4-{2-[(furan-2-yl)methyl]-6,7-dimethyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound that features a unique combination of furan, chromeno, and pyrrol moieties

Preparation Methods

The synthesis of methyl 4-{2-[(furan-2-yl)methyl]-6,7-dimethyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the chromeno-pyrrol core: This step often involves a series of condensation and cyclization reactions, using reagents such as aldehydes, ketones, and amines.

    Final esterification: The benzoate ester is formed by reacting the intermediate with methanol in the presence of an acid catalyst.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Methyl 4-{2-[(furan-2-yl)methyl]-6,7-dimethyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, resulting in the formation of dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, using reagents like bromine or nitric acid, to introduce halogen or nitro groups.

Mechanism of Action

The mechanism by which methyl 4-{2-[(furan-2-yl)methyl]-6,7-dimethyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signaling pathways that control cell growth and differentiation .

Properties

Molecular Formula

C26H21NO6

Molecular Weight

443.4 g/mol

IUPAC Name

methyl 4-[2-(furan-2-ylmethyl)-6,7-dimethyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C26H21NO6/c1-14-11-19-20(12-15(14)2)33-24-21(23(19)28)22(16-6-8-17(9-7-16)26(30)31-3)27(25(24)29)13-18-5-4-10-32-18/h4-12,22H,13H2,1-3H3

InChI Key

AQLJFNOGTOMJGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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